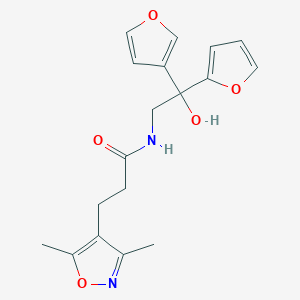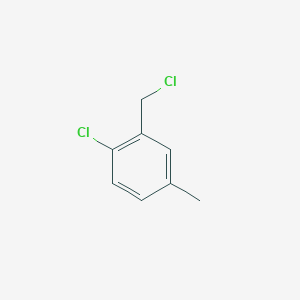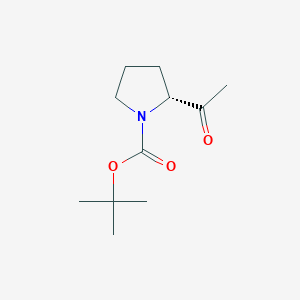![molecular formula C12H12F3N3 B2993108 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline CAS No. 1006466-09-6](/img/structure/B2993108.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . This compound is part of the pyrazole family, which has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
A study on the design, synthesis, structure, and photophysics of highly luminescent tetradentate bis-cyclometalated platinum complexes, including compounds related to N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline, demonstrated their application in OLEDs. These complexes showed promising photophysical properties with emissions covering from blue to red regions, making them suitable for electroluminescence applications. The incorporation of complex 1 into an OLED device resulted in excellent performance, highlighting the material's potential in the development of high-efficiency OLEDs Highly luminescent tetradentate bis-cyclometalated platinum complexes: design, synthesis, structure, photophysics, and electroluminescence application.
Antiviral Agents
Research on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines, structurally related to the focal compound, indicated their efficacy as anti-RSV (Respiratory Syncytial Virus) agents. The study found that most compounds tested interfered with RSV replication, highlighting the potential of these compounds, including variations of this compound, as antiviral agents N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents.
Catalysis
In catalysis, N,N and N,P ligands anchored on glassy carbon electrodes, derived from compounds similar to the target chemical, have been studied for their application in hydroamination reactions. These anchored Rh(I) complexes demonstrated effectiveness as recyclable catalysts for the intramolecular hydroamination of 4-pentyn-1-amine, suggesting the broader applicability of such compounds in catalytic processes Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes: toward recyclable hydroamination catalysts.
Fluorescent Chemosensors
Another study focused on the synthesis of anthracene and pyrene-bearing imidazoles for use as fluorescent chemosensors for aluminum ions in living cells. These chemosensors exhibited high sensitivity and selectivity towards Al3+ ions, underlining the potential of this compound derivatives in biological imaging and metal ion detection Anthracene- and pyrene-bearing imidazoles as turn-on fluorescent chemosensor for aluminum ion in living cells.
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that “N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline” and other pyrazole derivatives may continue to be an area of interest in various fields of science in the future.
Propiedades
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-18-8-9(7-17-18)6-16-11-5-3-2-4-10(11)12(13,14)15/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSAQXCMZZYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)

![2-(4-methoxyphenyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2993034.png)


![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)


![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)


